

3-Nitrochalcone: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 3-Nitrochalcone

CAS No.: 614-48-2

Cat. No.: B1353257

[Get Quote](#)

Introduction: The Privileged Scaffold of Chalcones and the Significance of the Nitro Moiety

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β -unsaturated carbonyl system. This unique architecture is considered a "privileged scaffold" in medicinal chemistry due to its straightforward synthesis, amenability to structural modification, and ability to interact with a diverse range of biological targets. The versatility of the chalcone backbone allows for the introduction of various substituents, leading to a vast library of compounds with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The introduction of a nitro (NO_2) group onto the chalcone framework gives rise to nitrochalcones, a subclass that has garnered significant attention in contemporary research. The nitro group, being a strong electron-withdrawing moiety, can profoundly influence the electronic properties and, consequently, the biological activity of the molecule. Among the various nitrochalcone derivatives, **3-nitrochalcone**, where the nitro group is situated at the meta position of one of the aromatic rings, has emerged as a compound of particular interest. This guide provides an in-depth review of the research on **3-nitrochalcone**, covering its synthesis, multifaceted biological activities, and the underlying mechanisms of action.

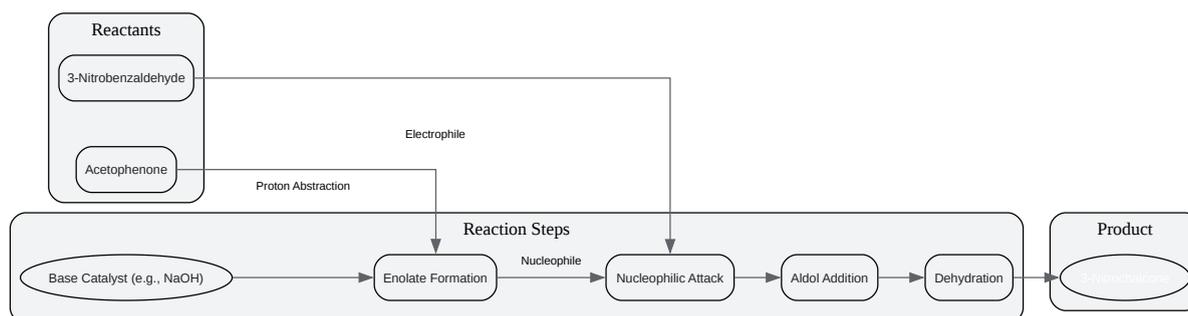
Synthesis of 3-Nitrochalcone: The Claisen-Schmidt Condensation

The most prevalent and efficient method for synthesizing **3-nitrochalcone** is the Claisen-Schmidt condensation, a base-catalyzed crossed aldol condensation. This reaction involves the condensation of an aromatic aldehyde with an acetophenone derivative.^[1]

Reaction Mechanism

The synthesis of **3-nitrochalcone** proceeds through the following steps:

- **Enolate Formation:** The base (e.g., sodium hydroxide) abstracts an α -hydrogen from the acetophenone, forming a resonance-stabilized enolate ion.
- **Nucleophilic Attack:** The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 3-nitrobenzaldehyde.
- **Aldol Addition:** This nucleophilic addition results in the formation of a β -hydroxy ketone intermediate (an aldol).
- **Dehydration:** The β -hydroxy ketone readily undergoes base-catalyzed dehydration to yield the more stable, conjugated α,β -unsaturated ketone, which is **3-nitrochalcone**. The *trans*-isomer is the major product due to its greater thermodynamic stability.



[Click to download full resolution via product page](#)

Caption: General workflow of **3-Nitrochalcone** synthesis via Claisen-Schmidt condensation.

Detailed Experimental Protocol: Synthesis of 3-Nitrochalcone

This protocol provides a step-by-step methodology for the synthesis of **3-nitrochalcone**.

Materials:

- 3-Nitrobenzaldehyde
- Acetophenone
- Sodium hydroxide (NaOH)
- Ethanol (95%)
- Distilled water
- Ice

- Dilute hydrochloric acid (HCl)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Beaker
- Buchner funnel and filter paper
- Recrystallization apparatus

Procedure:

- **Dissolution of Reactants:** In a round-bottom flask, dissolve 3-nitrobenzaldehyde (1 equivalent) and acetophenone (1 equivalent) in a minimal amount of 95% ethanol with stirring.
- **Preparation of Base Solution:** In a separate beaker, prepare a solution of sodium hydroxide (2 equivalents) in a small amount of water and cool it in an ice bath.
- **Addition of Base:** Slowly add the cold NaOH solution dropwise to the stirred solution of the reactants. Maintain the temperature of the reaction mixture below 25°C using an ice bath.
- **Reaction:** Continue stirring the mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Precipitation:** Pour the reaction mixture into a beaker containing crushed ice and water.
- **Neutralization:** Acidify the mixture with dilute HCl until it is neutral to litmus paper. This will precipitate the crude **3-nitrochalcone**.
- **Isolation of Crude Product:** Collect the precipitated solid by vacuum filtration using a Buchner funnel.
- **Washing:** Wash the crude product with cold water to remove any unreacted starting materials and inorganic salts.

- Purification by Recrystallization: Recrystallize the crude **3-nitrochalcone** from a suitable solvent, such as ethanol, to obtain a purified yellow crystalline solid.
- Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
- Characterization: Characterize the final product by determining its melting point and using spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR to confirm its structure.[1]

Biological Activities and Mechanisms of Action

3-Nitrochalcone and its derivatives have demonstrated a wide array of promising biological activities, positioning them as valuable lead compounds in drug discovery.

Anticancer Activity

A significant body of research has focused on the anticancer potential of nitrochalcones. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines.

[1][2]

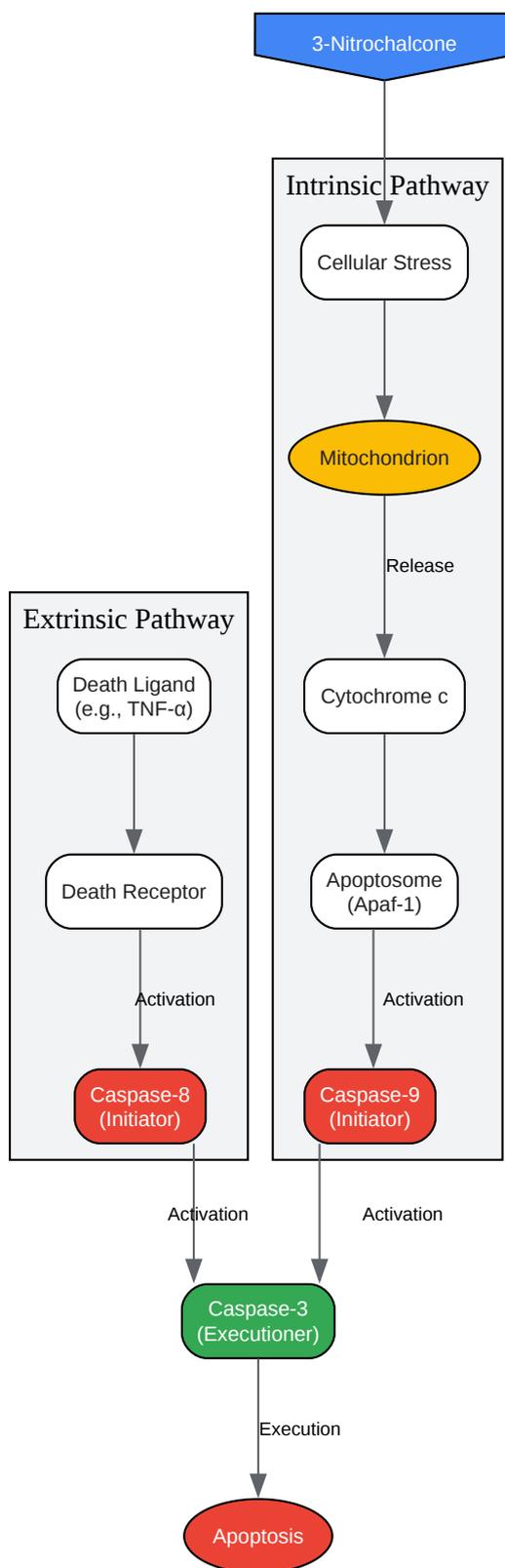
Mechanism of Action: Induction of Apoptosis

One of the primary mechanisms by which **3-nitrochalcone** exerts its anticancer effects is through the induction of apoptosis, or programmed cell death. This process is crucial for eliminating damaged or cancerous cells and can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Chalcones have been found to act through both of these pathways to prevent tumor progression.[3]

- Extrinsic Pathway: This pathway is initiated by the binding of death ligands (e.g., TNF- α , FasL) to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8.[3]
- Intrinsic Pathway: This pathway is triggered by intracellular stress signals, leading to the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9.[3][4]

Both pathways converge on the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of various cellular substrates, ultimately leading to the

dismantling of the cell.[5][6] Studies have shown that some chalcone derivatives can upregulate the expression of pro-apoptotic proteins like Bak and downregulate anti-apoptotic proteins like Bcl-2, thereby promoting apoptosis.[7]



[Click to download full resolution via product page](#)

Caption: **3-Nitrochalcone** induces apoptosis via intrinsic and extrinsic pathways.

Quantitative Data: Cytotoxic Activity of Nitrochalcone Derivatives

The cytotoxic activity of chalcone derivatives is typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC₅₀) is a key parameter determined from this assay, representing the concentration of a compound that inhibits 50% of cell growth.

Compound	Cancer Cell Line	IC ₅₀ (µg/mL)	Reference
Nitrochalcone Derivative (NCD)	Rhabdomyosarcoma (RMS)	2.117	[1]
Chalcone Derivative 2	T47D (Breast Cancer)	44.67	[8]
Chalcone Derivative 1	T47D (Breast Cancer)	72.44	[8]
Cinnamaldehyde-based Chalcone 3e	Caco-2 (Colon Cancer)	32.19 µM	[9]
Thienyl Chalcone Derivative 5	MDA-MB-231 (Breast Cancer)	6.15 µM	[10]
Thienyl Chalcone Derivative 8	MCF-7 (Breast Cancer)	7.14 µM	[10]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for assessing the cytotoxicity of **3-nitrochalcone** using the MTT assay.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- **3-Nitrochalcone**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

- Dimethyl sulfoxide (DMSO) or solubilization buffer
- 96-well microplate
- Microplate reader

Procedure:

- **Cell Seeding:** Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of **3-nitrochalcone** in complete culture medium. Remove the old medium from the wells and add the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
- **Incubation:** Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
- **Addition of MTT Reagent:** After the incubation period, add a specific volume of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- **Solubilization of Formazan:** Remove the MTT-containing medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of the solution in each well at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.

Antimicrobial Activity

Nitrochalcones have demonstrated significant antimicrobial properties against a range of pathogenic bacteria and fungi.[11] The presence of the nitro group is believed to enhance the molecule's ability to disrupt microbial cell walls and inhibit enzymes essential for microbial growth.

Mechanism of Action: Disruption of Microbial Cell Integrity

The antimicrobial action of chalcones is often attributed to their ability to interfere with the structural integrity of microbial cells. One proposed mechanism involves the disruption of the cell wall, a structure that is essential for bacterial survival but absent in mammalian cells, making it an attractive target for antibiotics.[12][13] Chalcones may inhibit enzymes involved in the biosynthesis of peptidoglycan, the primary component of the bacterial cell wall, leading to a weakened cell wall and eventual cell lysis.[2] Another potential mechanism is the disruption of the microbial cell membrane, leading to increased permeability and leakage of intracellular components.

Quantitative Data: Antimicrobial Activity of Nitrochalcones

The antimicrobial activity of compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]

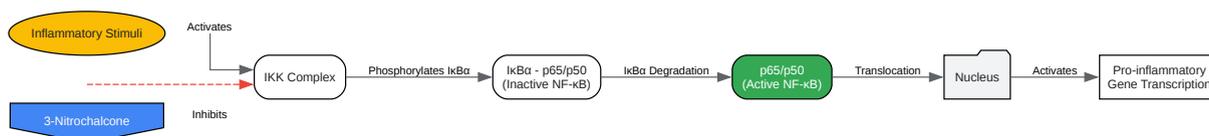
Compound	Microorganism	MIC ($\mu\text{g/mL}$)	Reference
Nitrochalcone (NC-E05)	Hospital Pathogens	15.62 - 31.25	[14]
Imidazole-chalcone (ZDO-3f)	E. coli	31	[15]
Imidazole-chalcone (ZDO-3f)	B. subtilis	31	[15]
Imidazole-chalcone (ZDO-3m)	E. coli	125	[15]
Imidazole-chalcone (ZDO-3m)	B. subtilis	125	[15]
Polyoxygenated Chalcone	Pseudomonas syringae	2.5	[16]

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of nitrochalcones.[17] These compounds have been shown to exert their effects by modulating key inflammatory pathways.

Mechanism of Action: Inhibition of the NF- κ B Pathway

The Nuclear Factor-kappa B (NF- κ B) signaling pathway plays a central role in regulating the inflammatory response.[18] In its inactive state, NF- κ B is sequestered in the cytoplasm by an inhibitory protein called I κ B α . Upon stimulation by pro-inflammatory signals, I κ B α is phosphorylated and subsequently degraded, allowing NF- κ B (specifically the p65 subunit) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[9][19] Chalcones have been shown to inhibit the NF- κ B pathway by preventing the degradation of I κ B α , thereby blocking the nuclear translocation of p65.[20]



[Click to download full resolution via product page](#)

Caption: **3-Nitrochalcone** inhibits the NF- κ B signaling pathway.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of compounds.

Materials:

- Wistar rats
- Carrageenan solution (1% in saline)
- **3-Nitrochalcone**

- Vehicle (e.g., 0.5% carboxymethyl cellulose)
- Positive control (e.g., Indomethacin)
- Plethysmometer

Procedure:

- **Animal Acclimatization:** Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
- **Grouping and Fasting:** Divide the animals into different groups (control, standard, and test groups) and fast them overnight before the experiment.
- **Drug Administration:** Administer the vehicle, **3-nitrochalcone** (at different doses), or the standard drug orally or intraperitoneally.
- **Induction of Edema:** After a specific time (e.g., 1 hour) following drug administration, inject a fixed volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
- **Measurement of Paw Volume:** Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
- **Data Analysis:** Calculate the percentage of inhibition of paw edema for each group at each time point compared to the control group.

Structure-Activity Relationship (SAR) of Nitrochalcones

The biological activity of nitrochalcones is significantly influenced by the position of the nitro group and the presence of other substituents on the aromatic rings.

- **Position of the Nitro Group:** Studies have shown that the position of the nitro group (ortho, meta, or para) can lead to variations in the observed biological effects. For instance, some research suggests that ortho-nitrochalcones exhibit stronger anti-inflammatory properties compared to their meta and para isomers.[11]

- **Other Substituents:** The introduction of other functional groups, such as hydroxyl, methoxy, or halogen groups, on either of the aromatic rings can further modulate the biological activity. The electron-donating or electron-withdrawing nature of these substituents, as well as their steric properties, can influence the molecule's interaction with its biological targets.

Future Perspectives

3-Nitrochalcone and its derivatives represent a promising class of compounds with significant therapeutic potential. Future research should focus on:

- **Lead Optimization:** Synthesizing and evaluating a wider range of **3-nitrochalcone** derivatives to identify compounds with enhanced potency and selectivity for specific biological targets.
- **In-depth Mechanistic Studies:** Further elucidating the precise molecular mechanisms underlying the anticancer, antimicrobial, and anti-inflammatory activities of these compounds.
- **In Vivo Efficacy and Safety Studies:** Conducting comprehensive in vivo studies in relevant animal models to evaluate the efficacy, pharmacokinetics, and safety profiles of the most promising lead compounds.
- **Combination Therapies:** Investigating the potential of **3-nitrochalcone** derivatives in combination with existing drugs to enhance therapeutic efficacy and overcome drug resistance.

References

- Anwar, M. I., Ginting, B., & Sari, I. P. (2020). IC50 values and selectivity index of chalcone (1-4) against cancer cells. *Rasayan Journal of Chemistry*, 13(2), 853-858. [[Link](#)]
- Gómez-Rivera, A., Aguilar-Mariscal, H., Romero-Ceronio, N., Roa-de la Fuente, L. F., & Lobato-García, C. E. (2013). Synthesis and anti-inflammatory activity of three nitro chalcones. *Bioorganic & Medicinal Chemistry Letters*, 23(20), 5519-5522. [[Link](#)]
- Jha, A., Kumar, R., & Jain, V. (2009). Synthesis, biological evaluation, mechanism of action and quantitative structure-activity relationship studies of chalcones as antibacterial agents.

Letters in Drug Design & Discovery, 6(2), 126-137. [[Link](#)]

- El-Sayed, Y. S., El-Tanani, M. K., & El-Gamal, M. I. (2021). Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives. *Molecules*, 26(4), 1017. [[Link](#)]
- Hasan, S. A., Al-Shimmari, A. M., & Al-Bideri, H. A. (2021). Cytotoxicity and modulation of synthesized nitrochalcone derivative on rhabdomyosarcoma cell line. *Journal of Contemporary Medical Sciences*, 7(1), 41-45. [[Link](#)]
- Gómez-Rivera, A., et al. (2021). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. *Crystals*, 11(12), 1589. [[Link](#)]
- Gómez-Rivera, A., et al. (2013). Synthesis and anti-inflammatory activity of three nitro chalcones. *Bioorganic & medicinal chemistry letters*, 23(20), 5519–5522. [[Link](#)]
- Popat, A., et al. (2013). The Role of Chalcones in Suppression of NF- κ B-Mediated Inflammation and Cancer. *Pharmaceuticals*, 6(4), 459-484. [[Link](#)]
- Yadav, V. R., et al. (2011). The Role of Chalcones in Suppression of NF- κ B-Mediated Inflammation and Cancer. *International journal of molecular sciences*, 12(4), 2282–2309. [[Link](#)]
- Srinivasan, B., et al. (2009). Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities. *Journal of medicinal chemistry*, 52(22), 7228–7235. [[Link](#)]
- Hardy, J. A., & Wells, J. A. (2009). Caspase-9 Activation of Procaspase-3 but Not Procaspase-6 Is Based on the Local Context of Cleavage Site Motifs and on Sequence. *Journal of Biological Chemistry*, 284(38), 25729-25737. [[Link](#)]
- Zdo-an, G., et al. (2021). Selective in vitro Synergistic Evaluation of Probiotic Tolerant morpholinyl- and 4-ethylpiperazinyl-Imidazole-chalcone Derivatives on Gastrointestinal System Pathogens. *Molecules*, 26(13), 4035. [[Link](#)]

- de Oliveira, J. R., et al. (2019). Antimicrobial activity of nitrochalcone and pentyl caffeate against hospital pathogens results in decreased microbial adhesion and biofilm formation. *Biofouling*, 35(2), 129-142. [\[Link\]](#)
- Ninja Nerd. (2017, May 4). Antibiotics: Cell Wall Synthesis Inhibitors: Part 1 [Video]. YouTube. [\[Link\]](#)
- Cheek, C. Y., et al. (2021). Tri-chalcone suppressed breast cancer cell proliferation and induced apoptosis through intrinsic and extrinsic pathways. *Naunyn-Schmiedeberg's archives of pharmacology*, 394(8), 1667-1681. [\[Link\]](#)
- Knurek, J. (2023, September 12). Is it possible caspase 3 upregulated independently from caspase 8 and 9? ResearchGate. [\[Link\]](#)
- Hidalgo, A. Y., et al. (2021). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. *Crystals*, 11(12), 1589. [\[Link\]](#)
- Shakhathreh, M. A. K., et al. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. *Infection and drug resistance*, 9, 299–308. [\[Link\]](#)
- Kasinski, A. L., et al. (2008). Inhibition of I κ B Kinase-Nuclear Factor- κ B Signaling Pathway by 3,5-Bis(2-fluorobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin. *Molecular pharmacology*, 74(3), 654–661. [\[Link\]](#)
- Wang, W., et al. (2018). The NF- κ B signaling pathway, inflammation, and cancer. *Cellular & molecular immunology*, 15(3), 229–230. [\[Link\]](#)
- IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [\[Link\]](#)
- Gómez-Rivera, A., et al. (2013). Synthesis and anti-inflammatory activity of three nitro chalcones. *Bioorganic & Medicinal Chemistry Letters*, 23(20), 5519-5522. [\[Link\]](#)
- Hu, J., et al. (2005). Suppression of p65 phosphorylation coincides with inhibition of I κ B polyubiquitination and degradation. *Molecular carcinogenesis*, 44(4), 274–284. [\[Link\]](#)

- Espinel-Ingroff, A., et al. (2018). MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method. *Journal of fungi*, 4(3), 100. [\[Link\]](#)
- Mandour, H. S. A., et al. (2022). Synthesis, characterization and bioactivity of chalcone-based polybenzoxazine/copper oxide nanocomposites. *RSC Advances*, 12(44), 28739-28749. [\[Link\]](#)
- Moo-Young, M. (Ed.). (2019). *Comprehensive Biotechnology*. Elsevier. [\[Link\]](#)
- Al-Warhi, T., et al. (2021). Synthesis and Cytotoxicity Evaluation of Thienyl Chalcone Derivatives against Breast Cancer Cell Lines. *Systematic Reviews in Pharmacy*, 12(1), 1228-1237. [\[Link\]](#)
- Pinto, D. C., et al. (2018). Antimicrobial, Anti-Inflammatory and Antioxidant Activities of Polyoxygenated Chalcones. *Journal of the Brazilian Chemical Society*, 29(10), 2136-2145. [\[Link\]](#)
- Espinel-Ingroff, A., & Turnidge, J. (2016). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in *Candida* spp.. *Current fungal infection reports*, 10(3), 85–93. [\[Link\]](#)
- Eskandari, N., & Eaves, C. J. (2022). Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis. *The Journal of cell biology*, 221(10), e202206086. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [researchgate.net](https://www.researchgate.net) [\[researchgate.net\]](#)

- 2. Synthesis, biological evaluation, mechanism of action and quantitative structure-activity relationship studies of chalcones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Breaking down the cell wall: Still an attractive antibacterial strategy [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. I κ B α and p65 Regulate the Cytoplasmic Shuttling of Nuclear Corepressors: Cross-talk between Notch and NF κ B Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sysrevpharm.org [sysrevpharm.org]
- 10. mdpi.com [mdpi.com]
- 11. dovepress.com [dovepress.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Frontiers | Post-translational Modifications of I κ B α : The State of the Art [frontiersin.org]
- 14. Selective in vitro Synergistic Evaluation of Probiotic Tolerant morpholinyl- and 4-ethylpiperazinyl-Imidazole-chalcone Derivatives on Gastrointestinal System Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 18. Suppression of p65 phosphorylation coincides with inhibition of I κ B α polyubiquitination and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis, Characterization, and Biological Study of 3-Trifluoromethylpyrazole Tethered Chalcone-Pyrrole and Pyrazoline-Pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Nitrochalcone: A Comprehensive Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2026]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b1353257#literature-review-of-3-nitrochalcone-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com